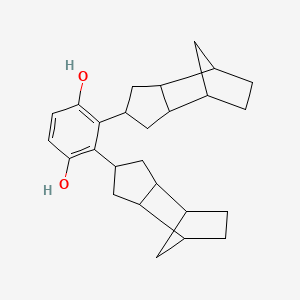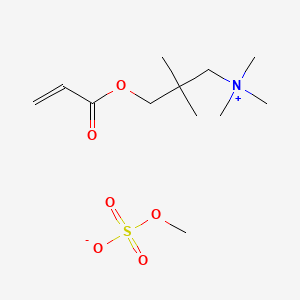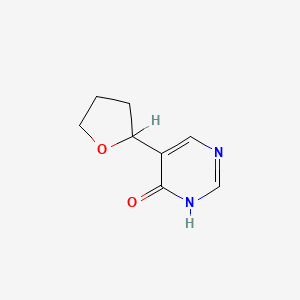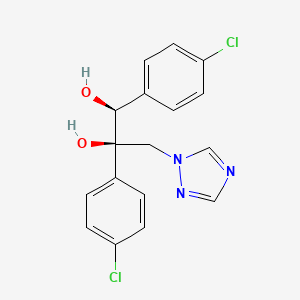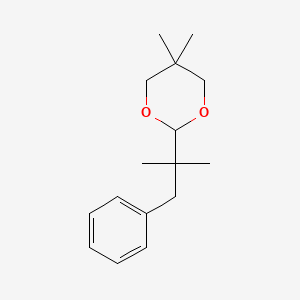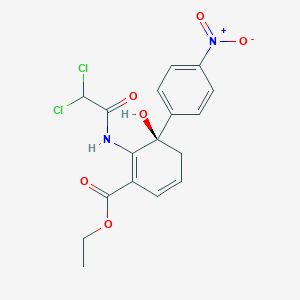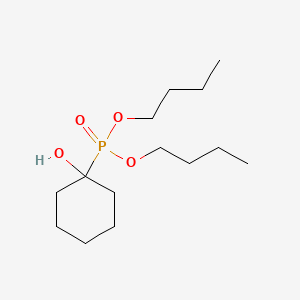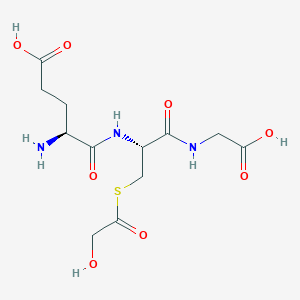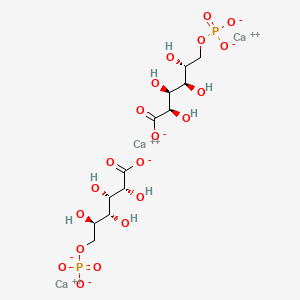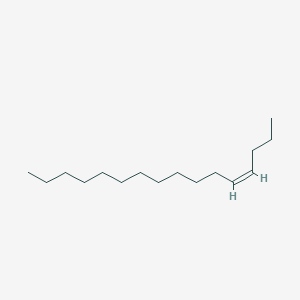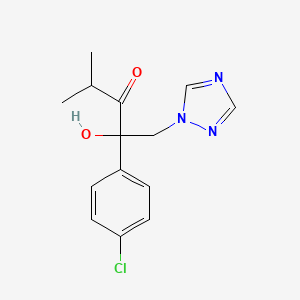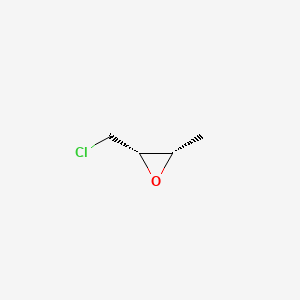
cis-2-(Chloromethyl)-3-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(Chloromethyl)-3-methyloxirane: is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its stereochemistry, where the chloromethyl and methyl groups are on the same side of the oxirane ring, giving it the “cis” configuration. This stereochemistry can significantly influence the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Chloromethyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of cis-2-(Chloromethyl)-3-methyl-2-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-(Chloromethyl)-3-methyloxirane can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include diols or carboxylic acids.
Reduction: The major products are typically diols.
Substitution: The products depend on the nucleophile used, such as alcohols or amines.
Scientific Research Applications
cis-2-(Chloromethyl)-3-methyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-2-(Chloromethyl)-3-methyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
trans-2-(Chloromethyl)-3-methyloxirane: The trans isomer has the chloromethyl and methyl groups on opposite sides of the oxirane ring, leading to different reactivity and applications.
cis-2-(Chloromethyl)-3-methyl-2-butene: This compound is a precursor in the synthesis of cis-2-(Chloromethyl)-3-methyloxirane.
Uniqueness: The cis configuration of this compound imparts unique reactivity and selectivity in chemical reactions, making it valuable for specific applications where stereochemistry is crucial.
Properties
CAS No. |
52066-39-4 |
|---|---|
Molecular Formula |
C4H7ClO |
Molecular Weight |
106.55 g/mol |
IUPAC Name |
(2S,3S)-2-(chloromethyl)-3-methyloxirane |
InChI |
InChI=1S/C4H7ClO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3/t3-,4+/m0/s1 |
InChI Key |
MMTOSBCMFDNOIY-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1[C@H](O1)CCl |
Canonical SMILES |
CC1C(O1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


